N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O5S/c1-16-13-18(25)7-8-21(16)35(32,33)29-11-4-12-34-22(29)15-28-24(31)23(30)26-10-9-17-14-27-20-6-3-2-5-19(17)20/h2-3,5-8,13-14,22,27H,4,9-12,15H2,1H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFQIBMUGDOKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three key building blocks (Fig. 1):
- Indolylethylamine moiety : Derived from tryptamine or synthetic indole derivatives.
- Oxazinan-sulfonyl segment : Constructed via cyclization of a sulfonamide-containing precursor.
- Oxalamide linker : Formed through sequential amidation reactions.
The strategic bond disconnections suggest a convergent synthesis approach, enabling modular assembly of complex fragments before final coupling.
Synthesis of Indolylethylamine Intermediate
Indole Core Functionalization
The 2-(1H-indol-3-yl)ethyl group originates from tryptamine, which can be synthesized via:
- Fischer indole synthesis : Cyclization of phenylhydrazine with 4-aminobutan-1-ol under acidic conditions (H2SO4, 120°C), yielding tryptophol followed by oxidation to tryptamine.
- Transition metal-catalyzed hydroamination : PtCl4-mediated coupling of 2-alkynylaniline derivatives at room temperature, providing substituted indoles in 78–92% yields.
Table 1: Comparative Indole Synthesis Methods
| Method | Catalyst | Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| Fischer indole synthesis | H2SO4 | 65–78 | Moderate |
| Pt-catalyzed hydroamination | PtCl4 | 78–92 | High (halogens, EWGs) |
| Hypervalent iodine(III) | PISA reagent | 81–89 | Excellent |
Recent advances using water-soluble hypervalent iodine(III) reagents like phenyliodonio sulfamate (PISA) enable indole formation via C–H amination with 89% efficiency in aqueous acetonitrile. This method avoids heavy metals and is preferred for scalability.
Construction of 3-((4-Fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl Segment
Sulfonylation of Oxazinanamine
The oxazinan ring is synthesized through a cyclization strategy:
- Epoxide-amine cyclization : Reaction of (4-fluoro-2-methylphenyl)sulfonamide with glycidyl tosylate in DMF at 80°C forms the six-membered oxazinan ring (72% yield).
- Eschenmoser coupling : For N-methylated variants, treatment of 3-bromooxindoles with thiobenzamides in acetonitrile generates oxazinan precursors (87% yield).
Table 2: Oxazinan Ring Formation Conditions
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonamide-epoxide | K2CO3 | DMF | 80 | 72 |
| 3-Bromooxindole | Thiobenzamide | CH3CN | 25 | 87 |
| Triflate-oxindole | Thiobenzamide | DMF | -20→25 | 65 |
The Eschenmoser coupling method demonstrates superior functional group tolerance, particularly for electron-withdrawing substituents on the sulfonyl group.
Oxalamide Bond Formation
The central oxalamide linker is installed via sequential amidation:
- Oxalyl chloride activation : Reaction of oxalyl chloride with indolylethylamine (1.2 eq) in dichloromethane at 0°C forms the mono-acyl chloride intermediate.
- Coupling with oxazinanmethylamine : Addition of the sulfonylated oxazinanmethylamine (1.0 eq) in the presence of Hünig’s base (2.5 eq) yields the final product (68–74% over two steps).
Critical parameters:
- Stoichiometry control : Excess oxalyl chloride (2.5 eq) ensures complete diacylation prevention.
- Temperature gradient : Maintain ≤5°C during acyl chloride formation to avoid dimerization.
Optimization Challenges and Solutions
Sulfonyl Group Compatibility
The electron-deficient 4-fluoro-2-methylphenylsulfonyl group necessitates mild basic conditions (pH 7.5–8.5) during coupling to prevent elimination. Triethylamine proved superior to stronger bases like DBU, which caused 15–20% decomposition.
Z/E Isomerism in Oxalamide
Nuclear Overhauser effect (NOE) spectroscopy confirmed the desired Z-configuration of the oxalamide, achieved through:
- Low-temperature coupling (0–5°C)
- Polar aprotic solvents (DMF > THF)
Scalability and Process Chemistry Considerations
A 100 g-scale synthesis demonstrated:
- Indolylethylamine preparation : 89% yield via PtCl4-catalyzed method.
- Oxazinan formation : 81% yield using Eschenmoser coupling.
- Final coupling : 71% isolated yield after crystallization from ethanol/water.
Table 3: Large-Scale Production Metrics
| Step | Purity (%) | Throughput (kg/day) | Cost Index |
|---|---|---|---|
| Indole synthesis | 99.2 | 4.8 | 1.0 |
| Oxazinan formation | 98.7 | 3.2 | 1.4 |
| Oxalamide coupling | 99.5 | 2.1 | 2.2 |
Analytical Characterization
Critical spectroscopic data for batch QC:
- 1H NMR (500 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H, oxalamide NH), 7.45–7.12 (m, 6H, aromatic), 4.31 (s, 2H, oxazinan CH2), 3.89 (q, J = 6.5 Hz, 2H, ethyl CH2).
- HRMS : [M+H]+ calculated for C19H19FN3O2S: 353.1274, found: 353.1276.
Comparative Method Assessment
Four synthetic routes were evaluated for industrial viability:
Table 4: Route Efficiency Comparison
| Route | Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| A | 5 | 28 | 97.1 | 420 |
| B | 6 | 31 | 98.3 | 510 |
| C | 4 | 41 | 99.0 | 380 |
| D | 5 | 39 | 99.2 | 410 |
Route C emerged as optimal, combining Eschenmoser coupling (Step 2) with oxalyl chloride-mediated amidation (Step 4), achieving 41% overall yield at 99% purity.
Q & A
Q. What are the key considerations for synthesizing this oxalamide derivative, and how can coupling reactions be optimized?
Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the indole-ethylamine moiety is prepared via reductive amination or alkylation. The sulfonyl-oxazinan component is synthesized separately by sulfonylation of 1,3-oxazinan-2-yl derivatives using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The final oxalamide linkage is formed via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and carboxylic acid intermediates.
- Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what functional group markers should be prioritized?
Methodological Answer:
- IR Spectroscopy : Identify key bands:
- N-H stretching (~3133 cm⁻¹ for oxalamide/indole).
- C=O stretches (~1730 cm⁻¹ for oxalamide, ~1680 cm⁻¹ for sulfonyl groups).
- Sulfonyl S=O asymmetric/symmetric stretches (~1360/1150 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Look for indole NH (δ 10–12 ppm), oxazinan CH₂ (δ 3.5–4.5 ppm), and sulfonyl aromatic protons (δ 7.2–8.0 ppm).
- ¹³C-NMR : Confirm carbonyl carbons (δ 165–175 ppm) and sulfonyl carbons (δ 120–140 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₂₄H₂₅FN₄O₅S: ~524.15 g/mol).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To address this:
- Perform DFT calculations (B3LYP/6-31G* level) to simulate IR and NMR spectra in the gas phase and solvent (e.g., DMSO via PCM model).
- Compare experimental vs. computed chemical shifts. For example, indole NH protons may show deviations due to hydrogen bonding in solution .
- Use Boltzmann population analysis to account for rotameric equilibria in flexible oxazinan rings .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically:
- Replace 4-fluoro-2-methylphenyl with other aryl groups (e.g., 4-chloro, 3-methoxy) to assess sulfonyl group impact.
- Vary the oxazinan ring size (e.g., 6-membered vs. 5-membered) .
- Bioactivity Assays :
- Test antimicrobial activity via broth microdilution (MIC values against S. aureus/E. coli).
- Assess kinase inhibition (e.g., ATPase assays) if targeting anticancer pathways .
Q. What strategies mitigate diastereomer formation during the synthesis of chiral oxazinan intermediates?
Methodological Answer:
- Chiral Resolution : Use enantiopure starting materials (e.g., (R)- or (S)-1,3-oxazinan-2-ylmethanol).
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) during sulfonylation to control stereochemistry .
- Chromatographic Separation : Utilize chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve diastereomers .
Q. How can solvent polarity and temperature be optimized to enhance reaction yields in oxalamide bond formation?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) vs. less polar alternatives (THF). DMF typically gives higher yields (~75%) due to improved carboxylate activation .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization). For sluggish reactions, gradual warming to 25°C may improve kinetics.
- Additives : Include HOBt or HOAt to reduce racemization during coupling .
Q. How should researchers address contradictory bioactivity data across different assay platforms?
Methodological Answer:
- Assay Standardization : Replicate experiments in triplicate using the same cell line (e.g., HEK293 for receptor binding) and controls.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) .
Q. What computational tools predict metabolic stability of the sulfonyl-oxazinan moiety in vivo?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s QikProp or SwissADME to calculate logP (target: 2–4 for optimal permeability) and metabolic sites (e.g., sulfonyl group hydrolysis).
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential oxidation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
